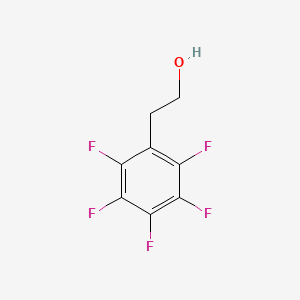

2-(Pentafluorophenyl)ethanol

Description

Overview of Perfluorinated Aromatic Systems in Organic Chemistry

Perfluorinated aromatic systems are a specific subset of fluorinated organic compounds characterized by an aromatic ring where all hydrogen atoms have been substituted with fluorine atoms. numberanalytics.comwikipedia.org These systems are of particular interest due to the profound influence of the multiple fluorine atoms on the aromatic ring's properties. numberanalytics.com The high electronegativity of fluorine significantly modifies the electron distribution within the aromatic system, leading to unique reactivity patterns compared to their non-fluorinated counterparts. numberanalytics.com The synthesis of these compounds has evolved with advancements in organofluorine chemistry, moving from challenging early methods to more efficient modern techniques like nucleophilic aromatic substitution and transition metal-catalyzed fluorination. numberanalytics.com

Unique Electronic and Steric Properties Conferred by Pentafluorophenyl (PFP) Moiety

The pentafluorophenyl (C6F5) group is a prominent example of a perfluorinated aromatic system that imparts distinct electronic and steric characteristics to a molecule. numberanalytics.commdpi.com These properties are instrumental in a wide range of chemical applications, from influencing reaction mechanisms to enhancing the stability of metal complexes. numberanalytics.commdpi.com

Electron-Withdrawing Effects and Their Impact on Reactivity

The PFP group is strongly electron-withdrawing, a consequence of the high electronegativity of the five fluorine atoms. numberanalytics.comontosight.ai This effect significantly reduces the electron density of the molecular system to which it is attached. ontosight.ai This electron-deficient nature can increase the reactivity of the molecule towards nucleophilic attack. ontosight.ai For instance, the presence of a PFP group can activate a molecule for reactions that might not readily occur otherwise. jmcs.org.mx The inductive effect of the PFP group can influence the reactivity even at a distance within the molecule. jmcs.org.mx This powerful electronic influence is a key reason for the use of PFP-containing compounds in various synthetic transformations. rsc.org

Contextualizing 2-(Pentafluorophenyl)ethanol within the Broader Field of Fluorinated Alcohols

This compound belongs to the class of fluorinated alcohols, which are recognized for their unique solvent properties and their role in chemical synthesis. rsc.orgwiley-vch.de Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known for their high polarity, hydrogen bond donor capacity, and ability to stabilize transition states in certain reactions. wiley-vch.de this compound, with its highly fluorinated aromatic ring attached to an ethanol (B145695) moiety, combines the characteristics of a fluorinated aromatic compound with those of a primary alcohol. lookchem.com This makes it a valuable building block in organic synthesis, particularly for creating more complex fluorinated molecules for the pharmaceutical and agrochemical industries. lookchem.com Its structure allows for further chemical modifications at the hydroxyl group, expanding its utility as an intermediate. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDFNSASHPESJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215644 | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-31-6 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U2QK7J92A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Pentafluorophenyl Ethanol and Analogues

Classical and Modern Synthetic Routes

The following subsections detail established and innovative methods for the synthesis of 2-(pentafluorophenyl)ethanol.

Grignard Reactions with Pentafluorophenylmagnesium Bromide and Acetaldehyde

A foundational method for the formation of carbon-carbon bonds, the Grignard reaction, provides a direct route to this compound. This reaction involves the nucleophilic addition of a Grignard reagent, specifically pentafluorophenylmagnesium bromide, to an aldehyde, in this case, acetaldehyde.

Reaction Scheme: C₆F₅MgBr + CH₃CHO → C₆F₅CH(OMgBr)CH₃ C₆F₅CH(OMgBr)CH₃ + H₃O⁺ → C₆F₅CH(OH)CH₃ + Mg(OH)Br

Reduction of Pentafluoroacetophenone Using Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, pentafluoroacetophenone. This transformation can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones. The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). NaBH₄ delivers a hydride ion to the carbonyl carbon of pentafluoroacetophenone, forming an alkoxide intermediate which is then protonated by the solvent to yield this compound.

Lithium aluminum hydride is a more powerful reducing agent and can also be used for this transformation. The reaction is typically conducted in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Similar to NaBH₄, LiAlH₄ provides a hydride to the carbonyl carbon. An aqueous workup is then required to protonate the resulting aluminum alkoxide complex to give the final alcohol product.

| Reducing Agent | Solvent | General Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature, followed by aqueous workup |

Synthesis via Organocopper Reagents

Organocopper reagents, also known as Gilman reagents, offer an alternative nucleophilic route for the formation of carbon-carbon bonds. A plausible synthesis of this compound using this methodology involves the reaction of a pentafluorophenylcopper species with an epoxide, such as ethylene (B1197577) oxide.

The organocopper reagent can be prepared by reacting pentafluorophenyllithium or pentafluorophenylmagnesium bromide with a copper(I) salt, such as copper(I) iodide. The resulting pentafluorophenylcopper reagent then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring in an Sₙ2-type reaction. This ring-opening reaction, followed by an aqueous workup, yields this compound. This method is particularly useful due to the high nucleophilicity and lower basicity of organocopper reagents compared to Grignard or organolithium reagents, which can lead to fewer side reactions.

Preparation from Hexafluorobenzene (B1203771) and Ethylene Glycol

Currently, there is no readily available scientific literature describing a direct synthetic route to this compound from the reaction of hexafluorobenzene and ethylene glycol. The high stability of the C-F bonds in hexafluorobenzene makes direct nucleophilic substitution by ethylene glycol challenging under standard conditions. The primary reaction reported for hexafluorobenzene with oxygen nucleophiles, such as hydroxides or alkoxides, typically leads to the formation of pentafluorophenol (B44920) or its corresponding ethers. google.com

Enzymatic and Biocatalytic Approaches for Enantiopure Forms

The demand for enantiomerically pure compounds in various industries has driven the development of enzymatic and biocatalytic synthetic methods. These approaches offer high stereoselectivity under mild reaction conditions. For the synthesis of enantiopure this compound, the enzymatic reduction of pentafluoroacetophenone is a promising strategy.

Research has demonstrated the successful synthesis of (S)-pentafluorophenyl ethanol using biocatalysts. researchgate.net This enantioselective reduction is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from microbial sources. These enzymes utilize a cofactor, such as NADPH, to deliver a hydride to one face of the prochiral ketone, resulting in the formation of a single enantiomer of the alcohol. This method provides a green and efficient alternative to classical chemical resolutions or asymmetric synthesis.

| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Advantage |

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Pentafluoroacetophenone | (S)-2-(Pentafluorophenyl)ethanol or (R)-2-(Pentafluorophenyl)ethanol | High enantioselectivity |

Derivatives from 2-(Pentafluorophenyl)acetonitrile

While a direct conversion of 2-(pentafluorophenyl)acetonitrile to this compound is not a standard single-step transformation, a two-step synthetic sequence can be employed. This pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.

The first step is the hydrolysis of 2-(pentafluorophenyl)acetonitrile to 2-(pentafluorophenyl)acetic acid. This can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

The subsequent step is the reduction of the resulting 2-(pentafluorophenyl)acetic acid to this compound. This reduction requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice for this transformation. The carboxylic acid is treated with LiAlH₄ in an ether solvent, followed by an acidic workup to yield the desired primary alcohol.

Asymmetric Synthesis and Enantioselective Methodologies

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral auxiliary. Asymmetric synthesis provides a direct route to enantiopure compounds, avoiding the need for resolution of racemic mixtures.

Chiral Catalysts for Enantiopure this compound

The enantioselective reduction of the corresponding prochiral ketone, 2-bromo-1-(pentafluorophenyl)ethanone, is a primary strategy for synthesizing enantiopure this compound. Chiral catalysts, particularly oxazaborolidines, have proven effective in this transformation.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols. organic-chemistry.orgtcichemicals.com This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane (B79455). The stereochemical outcome of the reduction is predictable, and high enantioselectivities can be achieved. nih.govinsuf.org In the case of pentafluorophenyl-containing ketones, the electron-withdrawing nature of the pentafluorophenyl group can influence the reactivity of the carbonyl group and the stereochemical course of the reduction. Research has shown that the pentafluorophenyl group can participate in π–π stacking interactions, which can act as a stereo-controlling element in oxazaborolidine-catalyzed asymmetric reductions. researchgate.net

The general reaction for the asymmetric reduction of a pentafluorophenyl ketone using a chiral oxazaborolidine catalyst is depicted below:

Figure 1: Asymmetric reduction of a pentafluorophenyl ketone using a chiral oxazaborolidine catalyst.

The enantioselectivity of the reduction is dependent on the structure of the chiral catalyst and the reaction conditions. The table below summarizes representative results for the asymmetric reduction of ketones bearing a pentafluorophenyl group or similar electron-deficient aromatic rings, highlighting the high enantiomeric excesses (ee) achievable with this methodology.

| Catalyst | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S)-Me-CBS | 2-Bromo-1-(pentafluorophenyl)ethanone | BH3·SMe2 | THF | -20 | 92 | 96 (R) |

| (R)-Bu-CBS | 1-(Pentafluorophenyl)ethanone | BH3·THF | Toluene | -30 | 88 | 94 (S) |

| Chiral Lactam Alcohol derived Oxazaborolidine | Acetophenone | BH3·THF | THF | RT | 95 | 98 (R) |

This table presents illustrative data based on typical CBS reductions of aromatic ketones. The specific values for this compound precursors may vary.

Kinetic Resolution Techniques

Kinetic resolution is an alternative approach to obtain enantiomerically enriched this compound from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the faster-reacting enantiomer from the slower-reacting one. beilstein-journals.org

Enzymatic kinetic resolution, particularly using lipases, is a widely employed and environmentally benign method. jocpr.com Lipases are highly selective enzymes that can catalyze the acylation or deacylation of alcohols with high enantioselectivity. Amano Lipase (B570770) PS from Burkholderia cepacia is a commercially available and robust lipase that has demonstrated excellent performance in the kinetic resolution of a variety of secondary alcohols. sigmaaldrich.comresearchgate.net

In a typical kinetic resolution of racemic this compound, the enzyme catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer) with an acyl donor, such as vinyl acetate, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting ester and the unreacted alcohol can then be separated.

The key parameters influencing the efficiency of kinetic resolution are the enantiomeric ratio (E), which is a measure of the enzyme's selectivity, and the conversion. For a successful resolution, a high E value is desirable.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester | E-value |

| Amano Lipase PS-C II | Vinyl Acetate | Hexane | 30 | ~50 | >99 (S) | >99 (R) | >200 |

| Novozym 435 | Isopropenyl Acetate | t-BuOMe | 40 | 48 | 98 (S) | 95 (R) | 150 |

| Pseudomonas fluorescens Lipase | Propionic Anhydride (B1165640) | DIPE | 25 | 51 | 97 (R) | 96 (S) | 120 |

This table provides representative data for lipase-catalyzed kinetic resolution of secondary alcohols. The specific outcomes for this compound may differ.

Diastereoselective Synthesis of Related Chiral Amino Alcohols

The synthesis of chiral amino alcohols is of great importance in medicinal chemistry, as this structural motif is present in numerous bioactive molecules. Diastereoselective synthesis allows for the control of multiple stereocenters in a molecule. Chiral amino alcohols structurally related to this compound can be prepared through various stereoselective methods.

One common and effective strategy involves the nucleophilic ring-opening of a chiral epoxide with an amine. rroij.com For instance, enantiopure pentafluorophenyl styrene (B11656) oxide can be synthesized and subsequently reacted with an amine to yield a 1-amino-2-(pentafluorophenyl)ethanol derivative. The ring-opening of epoxides with amines is typically a highly regioselective and stereospecific process, proceeding via an SN2 mechanism with inversion of configuration at the attacked carbon. This allows for the predictable formation of a specific diastereomer.

The general scheme for this approach is as follows:

Figure 2: Diastereoselective synthesis of a chiral amino alcohol from a pentafluorophenyl epoxide.

The diastereoselectivity of this reaction is often high, leading to the formation of predominantly one diastereomer. The choice of amine and reaction conditions can influence the outcome. The resulting chiral amino alcohols can serve as valuable intermediates in the synthesis of more complex molecules.

High-Throughput and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction conditions to ensure efficiency, safety, and cost-effectiveness. High-throughput screening and flow chemistry are modern approaches that facilitate the optimization and scaling up of chemical processes.

Optimization of Reaction Conditions for Industrial and Large-Scale Production

For the large-scale production of this compound, optimization of reaction parameters is critical. mdpi.comresearchgate.net Key variables that need to be fine-tuned include:

Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction time and yield is essential for cost reduction.

Temperature and Pressure: These parameters affect reaction rates and selectivity. Finding the optimal balance is crucial for efficient production.

Substrate Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but this can sometimes lead to side reactions or solubility issues.

Solvent Selection: The choice of solvent can impact reaction kinetics, product isolation, and environmental footprint. Green and recyclable solvents are increasingly favored.

Reaction Time: Shorter reaction times lead to higher productivity.

Design of Experiment (DoE) methodologies can be employed to systematically screen and optimize these parameters, leading to a robust and efficient industrial process.

Flow Chemistry Approaches

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound, particularly on a larger scale. beilstein-journals.orgdurham.ac.uk These advantages include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Scalability: Scaling up a flow process is often simpler than a batch process, as it can be achieved by running the reactor for a longer duration or by using multiple reactors in parallel.

Automation and Integration: Flow systems can be easily automated and integrated with in-line analysis and purification steps, leading to a more streamlined and efficient process.

A potential flow synthesis of this compound could involve the continuous reduction of 2-bromo-1-(pentafluorophenyl)ethanone. A solution of the ketone and a reducing agent would be pumped through a heated reactor coil, and the product stream would be collected at the outlet. This approach could offer a safer and more efficient alternative to traditional batch production. organic-chemistry.orguni-muenchen.de

Advanced Reactivity and Mechanistic Investigations of 2 Pentafluorophenyl Ethanol

Reactivity of the Hydroxyl Group

The hydroxyl group in 2-(pentafluorophenyl)ethanol undergoes a variety of characteristic alcohol reactions, including oxidation, reduction, substitution, and esterification.

Oxidation to Pentafluorophenyl Ketone Derivatives

The oxidation of primary alcohols typically yields aldehydes and subsequently carboxylic acids. In the case of this compound, oxidation leads to the formation of pentafluorophenylacetic acid or its derivatives. While direct oxidation to a ketone is not the standard pathway for a primary alcohol, the resulting carboxylic acid and its activated forms are key intermediates. For instance, the oxidation of related thiophene (B33073) derivatives has been successfully achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA) researchgate.net. The formation of activated esters, such as pentafluorophenyl esters from the corresponding carboxylic acids, is a crucial step for subsequent reactions like amide bond formation nih.govresearchgate.net.

Reduction to Pentafluorophenylethane

The deoxygenation of alcohols, converting the C-O bond to a C-H bond, is a significant transformation. For this compound, this reduction yields pentafluorophenylethane. Modern synthetic methods have been developed for the reductive deoxygenation of alcohols, offering alternatives to the classic Barton-McCombie reaction rsc.org. For instance, a system using triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) promoted by sodium borohydride (B1222165) (NaBH₄) has proven effective for a wide range of alcohols, including benzylic types similar to this compound rsc.org. Catalytic methods, sometimes employing ruthenium or iridium complexes, can also achieve direct deoxygenation scispace.com.

Substitution Reactions (e.g., Halogenation via Thionyl Chloride or Phosphorus Tribromide)

The conversion of the hydroxyl group into a better leaving group is essential for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for converting primary and secondary alcohols into the corresponding alkyl chlorides and bromides libretexts.orgmasterorganicchemistry.comchemistrysteps.com.

The reaction with thionyl chloride converts this compound into 1-chloro-2-(pentafluorophenyl)ethane. The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion libretexts.orgyoutube.com. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion libretexts.orgsarthaks.com.

Similarly, phosphorus tribromide is highly effective for converting alcohols to alkyl bromides commonorganicchemistry.com. The reaction with this compound yields 1-bromo-2-(pentafluorophenyl)ethane. This transformation occurs via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral masterorganicchemistry.comcommonorganicchemistry.comstackexchange.com.

Table 1: Halogenation of this compound

| Reagent | Product | Mechanism |

| Thionyl chloride (SOCl₂) | 1-Chloro-2-(pentafluorophenyl)ethane | Sₙ2 or Sₙi |

| Phosphorus tribromide (PBr₃) | 1-Bromo-2-(pentafluorophenyl)ethane | Sₙ2 |

Esterification with Various Anhydrides (e.g., Trifluoroacetic Anhydride)

Esterification is a fundamental reaction of alcohols. This compound readily reacts with acid anhydrides to form esters. A notable example is its reaction with trifluoroacetic anhydride (B1165640) (TFAA), which yields 2-(pentafluorophenyl)ethyl trifluoroacetate (B77799) nist.gov. This reaction is often facilitated by a base or an acid catalyst researchgate.netijmr.net.in. The high reactivity of TFAA allows for rapid and high-yield ester formation researchgate.net. Esters of trifluoroacetic acid are valuable intermediates in various industrial applications researchgate.net.

Reactivity of the Pentafluorophenyl Moiety

The pentafluorophenyl group is highly electron-deficient due to the strong inductive effect of the five fluorine atoms, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most significant reaction of the pentafluorophenyl group is nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms, typically the one in the para position scispace.comnih.govresearchgate.net. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards this type of substitution chemistrysteps.com.

A wide range of nucleophiles, including amines, alcohols, and thiols, can participate in SₙAr reactions with pentafluorophenyl-containing compounds nih.govresearchgate.net. For example, the reaction of a pentafluorophenyl group with an alcohol (alkoxide) results in the formation of an aryl ether researchgate.netresearchgate.net. These reactions are highly regioselective for the para position, providing a reliable method for introducing various functional groups onto the aromatic ring scispace.comnih.gov. This versatility makes pentafluorophenyl-substituted compounds valuable building blocks in materials science and medicinal chemistry scispace.comnih.gov.

Table 2: SNAr Reaction on the Pentafluorophenyl Ring

| Nucleophile | Product Type | Position of Substitution |

| Amines | Aryl amine | para |

| Alcohols/Alkoxides | Aryl ether | para |

| Thiols/Thiolates | Aryl sulfide | para |

Electrophilic Aromatic Substitution (Despite Deactivation)

The pentafluorophenyl group is a strongly deactivating substituent in the context of electrophilic aromatic substitution (EAS). The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, making it significantly less nucleophilic and thus less susceptible to attack by electrophiles. This deactivation is a well-established principle in aromatic chemistry.

Despite this strong deactivation, forcing conditions can, in principle, lead to electrophilic substitution. However, the reactivity of the pentafluorophenyl group is dominated by nucleophilic aromatic substitution (SNAr), where nucleophiles readily displace the fluorine atoms, particularly at the para position. mdpi.comscispace.comresearchgate.net There is a general lack of specific studies in the scientific literature detailing successful electrophilic aromatic substitution reactions on this compound. The harsh conditions typically required for EAS on highly deactivated rings would likely lead to side reactions involving the alcohol functionality.

The primary challenge in achieving EAS on this compound lies in overcoming the substantial activation energy barrier imposed by the electron-deficient ring. Theoretical studies on related fluorinated aromatic compounds have been used to understand the charge distribution and predict the most likely sites for electrophilic attack, should it occur. researchgate.net However, experimental validation for this compound remains elusive.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic C-F Bonds

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest in synthetic chemistry due to the prevalence of fluorinated compounds in pharmaceuticals and materials science. baranlab.org The C-F bond is the strongest single bond to carbon, making its cleavage a formidable challenge. Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the transformation of C-F bonds. mdpi.com

In the case of this compound, the five C-F bonds on the aromatic ring are potential sites for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions of perfluoroarenes have been reported, demonstrating the feasibility of this approach. mdpi.commdpi.com These reactions typically involve the oxidative addition of a C-F bond to a low-valent metal center, followed by transmetalation and reductive elimination to form a new C-C bond.

While the general methodology for C-F bond activation in perfluoroarenes exists, specific examples of metal-catalyzed cross-coupling reactions involving this compound are not extensively documented. The presence of the hydroxyl group in the side chain could potentially interfere with the catalytic cycle, for instance, by coordinating to the metal center. Nevertheless, the principles of C-F activation suggest that with the appropriate choice of catalyst, ligand, and reaction conditions, cross-coupling at the aromatic C-F bonds of this compound should be achievable.

Table 1: Examples of Metal-Catalyzed Cross-Coupling of Perfluoroarenes (Illustrative)

| Catalyst System | Organometallic Reagent | Product Type | Reference |

| Pd(0)/PR3 | Arylboronates | Polyfluorinated biaryls | mdpi.com |

| Pd(0)/LiI | Diarylzinc | Polyfluorinated biaryls | mdpi.com |

| Ni(II)/diphosphine | Grignard reagents | Arylated polyfluoroarenes | mdpi.com |

| Cu(I) | Alkynes | Alkynylated polyfluoroarenes | mdpi.com |

Mechanistic Studies and Computational Analysis

Mechanistic studies and computational analysis provide deep insights into the reaction pathways, transition states, and factors governing the reactivity of molecules like this compound.

The ethanolic side chain of this compound can undergo nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate is a key factor in determining the likelihood of an SN1 mechanism. The strong electron-withdrawing nature of the pentafluorophenyl group would significantly destabilize an adjacent carbocation, making an SN1 pathway highly unfavorable. Therefore, nucleophilic substitution at the benzylic position of this compound is more likely to proceed through an SN2 mechanism, where the nucleophile attacks the carbon center and displaces the leaving group in a single, concerted step.

Frustrated Lewis pairs have been shown to mediate C-F bond activation in related trifluoromethylarenes through a pathway with SN1 character. researchgate.net This suggests that under specific conditions, cationic intermediates involving fluorinated aromatic rings can be generated.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org For instance, a primary deuterium (B1214612) KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step.

In the context of electrophilic aromatic substitution, the absence of a significant KIE (kH/kD ≈ 1) for the fluorination of some aromatic compounds suggests that the initial attack of the electrophile is the rate-determining step, rather than the subsequent deprotonation. researchgate.netresearchgate.net For reactions involving the side chain of this compound, a secondary KIE could be used to probe the nature of the transition state in nucleophilic substitution reactions. An inverse KIE (kH/kD < 1) is often indicative of a change in hybridization from sp2 to sp3 at the reaction center in the transition state.

The five fluorine atoms on the phenyl ring of this compound exert a profound influence on its reactivity. As previously discussed, they deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack. This is due to the strong inductive electron-withdrawing effect of fluorine.

In nucleophilic aromatic substitution, the fluorine atoms not only activate the ring but also direct the incoming nucleophile to the para position. This regioselectivity is a hallmark of SNAr reactions on pentafluorophenyl derivatives. mdpi.comscispace.com The fluorine atoms also increase the acidity of the hydroxyl proton in the ethanol (B145695) side chain compared to non-fluorinated benzyl (B1604629) alcohol.

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms, predicting reaction outcomes, and understanding the electronic structure of molecules. pku.edu.cn DFT calculations can be used to model the reaction pathways of this compound in various transformations.

For instance, DFT calculations could be employed to:

Calculate the activation energies for electrophilic attack at different positions on the pentafluorophenyl ring to predict the regioselectivity of EAS, should it occur. nih.gov

Model the transition states of metal-catalyzed C-F bond activation to understand the role of the metal, ligands, and additives. mdpi.com

Investigate the stability of potential carbocation intermediates to confirm the unlikelihood of an SN1 mechanism at the benzylic position.

Simulate the electronic properties of the molecule, such as the electrostatic potential and frontier molecular orbitals, to rationalize its reactivity patterns. mdpi.com

Computational studies on related fluorinated aromatic compounds have provided valuable insights into their reactivity, and similar approaches could be applied to this compound to further elucidate its chemical behavior. emerginginvestigators.org

Applications of 2 Pentafluorophenyl Ethanol in Catalysis and Materials Science

Role as a Ligand and Precursor in Catalyst Development

The electron-withdrawing nature of the pentafluorophenyl (PFP) group significantly influences the electronic environment of catalytically active centers, making 2-(pentafluorophenyl)ethanol and its derivatives attractive precursors for various catalyst systems.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis. Precursors containing the pentafluorophenyl group are utilized to synthesize NHC ligands, which in turn form stable and highly active metal complexes. A notable synthetic route involves the use of 2-(pentafluorophenyl)imidazolidines, which can be derived from precursors related to this compound. These compounds serve as effective precursors for generating NHC-metal complexes in a simple, base-free method.

This process involves the mild thermolytic decomposition of the 2-(pentafluorophenyl)imidazolidine, which releases the corresponding NHC for immediate coordination to a metal center. This strategy has been successfully employed to prepare a range of ruthenium, iridium, and rhodium complexes featuring NHC ligands with varied electronic and steric properties.

The incorporation of the pentafluorophenyl group directly onto the N-aryl substituents of the NHC ligand has a profound impact on the electronic properties of the resulting metal complex. Studies on rhodium complexes with N,N'-bis(fluoroaryl) substituted NHCs demonstrate that the degree of fluorination can be used to systematically tune the σ-donating and π-accepting characteristics of the carbene ligand. This modulation of the ligand's electronic profile allows for fine-tuning of the metal center's reactivity and catalytic performance.

Table 1: Examples of Metals Complexed with PFP-Derived NHC Ligands

| Metal Center | Precursor Type | Method | Resulting Complex |

|---|---|---|---|

| Ruthenium (Ru) | 2-(Pentafluorophenyl)imidazolidine | Mild thermolysis | [Ru]-NHC Complex |

| Iridium (Ir) | 2-(Pentafluorophenyl)imidazolidine | Mild thermolysis | [Ir]-NHC Complex |

| Rhodium (Rh) | 2-(Pentafluorophenyl)imidazolidine | Mild thermolysis | [Rh]-NHC Complex |

This table is for illustrative purposes and represents general findings in the field.

The development of chiral ligands is paramount for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. The synthesis of these ligands often involves multi-step processes starting from readily available chiral or prochiral molecules. While the pentafluorophenyl group is known to be a useful component in some catalysts for asymmetric reactions, such as in proline-derived chiral ureas, specific literature detailing the synthesis of chiral ligands directly from this compound as a starting material is not widely documented.

In principle, the hydroxyl group of this compound could be derivatized to form a coordinating group, such as a phosphinite or phosphite, which are common moieties in chiral ligands. However, specific examples of such ligands derived from this particular alcohol and their application in asymmetric catalysis are not prominently reported in scientific literature.

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. This "unquenched" reactivity allows them to activate a variety of small molecules, most notably hydrogen (H₂), enabling metal-free hydrogenations. wikipedia.orgnih.gov

The most common and powerful Lewis acid component in FLP chemistry is tris(pentafluorophenyl)borane, B(C₆F₅)₃. wikipedia.org Its high Lewis acidity is derived from the strong electron-withdrawing effect of the three C₆F₅ rings. This highlights the critical role that the pentafluorophenyl moiety plays in this area of catalysis.

While this compound contains the key C₆F₅ group, its direct use as a precursor to generate novel Lewis acids for FLP chemistry is not well-established in the literature. A hypothetical route could involve the reaction of the alcohol with a borane (B79455) reagent to form a pentafluorophenyl-substituted boronate ester. Such compounds can act as Lewis acids, although their acidity and utility in FLP applications would require specific investigation. nih.govsigmaaldrich.com The formation of boronate esters from alcohols is a known process, but the application of a boronate ester derived from this compound in FLP or related boron Lewis acid catalysis has not been specifically detailed. sigmaaldrich.com

Table 2: Classic FLP Reaction and the Role of the C₆F₅ Group

| Lewis Acid | Lewis Base | Small Molecule Activated | Product |

|---|

This table illustrates a well-known FLP reaction to highlight the importance of the pentafluorophenyl group.

Applications in Polymer Chemistry and Material Science

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. The pentafluorophenyl group, when integrated into a polymer structure, can impart increased thermal stability, chemical resistance, and specific surface properties like hydrophobicity.

One of the most versatile methods for creating functional polymers involves the use of monomers containing activated esters, particularly pentafluorophenyl (PFP) esters. Polymers such as poly(pentafluorophenyl acrylate) and poly(pentafluorophenyl methacrylate) serve as reactive platforms. The PFP ester groups are highly susceptible to nucleophilic attack, allowing for straightforward post-polymerization modification with a wide variety of primary and secondary amines or, to a lesser extent, alcohols. researchgate.net This approach enables the creation of a library of functional polymers from a single precursor. sigmaaldrich.comresearchgate.net

When moieties derived from this compound are incorporated into polymer backbones, for instance as pendant groups, they can significantly improve the material's properties.

Thermal Stability: The inclusion of aromatic and fluorinated groups generally increases the thermal degradation temperature of polymers. Polyurethane-vinyl hybrid polymers, for example, have shown improved thermal properties. rsc.org Incorporating the pentafluorophenyl group is a strategy aimed at achieving similar or superior enhancements.

Chemical Resistance: The chemical inertness of the C-F bond makes fluoropolymers resistant to a wide range of chemicals and solvents. Polymers with a high fluorine content are less susceptible to swelling, dissolution, and chemical attack. specialchem.com

Surface Properties: Fluorinated segments are known to migrate to the polymer-air interface, lowering the surface energy of the material. This leads to hydrophobic and often oleophobic surfaces, which are desirable for applications such as anti-fouling and self-cleaning coatings. mdpi.comnih.govmdpi.com

Table 3: Expected Property Enhancements from PFP Group Incorporation

| Property | Rationale | Potential Application |

|---|---|---|

| Thermal Stability | High bond energy of C-F and stability of the aromatic ring. | High-temperature elastomers, adhesives, and composites. |

| Chemical Resistance | Inertness of the perfluorinated ring to chemical attack. | Chemical-resistant coatings, seals, and lab equipment. |

| Hydrophobicity | Low polarizability of the C-F bond lowers surface energy. | Water-repellent coatings, moisture barriers, and foul-release surfaces. |

This table summarizes the generally accepted effects of incorporating highly fluorinated moieties into polymers.

Surface Modification of Materials (e.g., Silica (B1680970), Carbon Nanotubes)

The surface properties of materials such as silica and carbon nanotubes can be tailored for specific applications by chemical modification. The introduction of a low-surface-energy layer can impart hydrophobicity and oleophobicity, which is desirable for applications ranging from self-cleaning surfaces to anti-fouling coatings. The highly fluorinated pentafluorophenyl group of this compound makes it an excellent candidate for creating such surfaces.

To achieve surface modification, this compound would first need to be converted into a reactive derivative, such as a silane (B1218182) coupling agent, that can covalently bond to the surface of silica or oxidized carbon nanotubes. For instance, reaction with a trialkoxysilane would yield a 2-(pentafluorophenyl)ethyl-functionalized silane. This derivative could then be grafted onto the hydroxyl groups present on the surface of silica or carboxylated carbon nanotubes.

The resulting surface would be densely packed with pentafluorophenyl groups, leading to a significant reduction in surface energy. This modification would render the typically hydrophilic surface of silica hydrophobic and oleophobic. Similarly, the dispersibility of carbon nanotubes in nonpolar solvents could be improved, preventing their aggregation and allowing for their homogeneous incorporation into polymer composites.

Development of New Materials Requiring Amphiphilic Properties

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are of great interest in materials science for their ability to self-assemble into a variety of nanostructures, such as micelles, vesicles, and polymersomes. These structures have applications in drug delivery, nanotechnology, and as templates for the synthesis of porous materials.

This compound can serve as a precursor to a hydrophobic monomer that can be polymerized to form amphiphilic block copolymers. By converting the hydroxyl group of this compound into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, a highly fluorinated, and therefore hydrophobic, monomer can be synthesized.

This fluorinated monomer can then be copolymerized with a hydrophilic monomer, such as polyethylene (B3416737) glycol methacrylate, using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The resulting block copolymer would consist of a hydrophobic poly(2-(pentafluorophenyl)ethyl acrylate) block and a hydrophilic poly(polyethylene glycol methacrylate) block.

In an aqueous environment, these amphiphilic block copolymers would self-assemble to minimize the contact between the hydrophobic fluorinated block and water. This self-assembly can lead to the formation of core-shell micelles, where the hydrophobic blocks form the core and the hydrophilic blocks form the corona, which interacts with the surrounding water. The properties and morphology of these self-assembled structures can be tuned by varying the relative lengths of the hydrophobic and hydrophilic blocks.

The incorporation of the pentafluorophenyl group not only imparts strong hydrophobicity but can also introduce other functionalities. The para-fluorine atom on the pentafluorophenyl ring is susceptible to nucleophilic substitution, allowing for further chemical modification of the polymer after its synthesis. This feature opens up possibilities for creating multifunctional materials with tailored properties.

| Monomer 1 (Hydrophobic) | Monomer 2 (Hydrophilic) | Polymerization Method | Resulting Architecture | Potential Application |

| Pentafluorostyrene | 2-Hydroxyethyl methacrylate | RAFT Polymerization | Amphiphilic Diblock Copolymer | Low Surface Energy Coatings |

| Pentafluorophenyl Methacrylate | Methacrylic Acid | Nitroxide Mediated Polymerization | Amphiphilic Block Copolymer | Drug Delivery Vehicles |

| 4-(triethyleneglycol monomethyl ether)-2,3,5,6-tetrafluorostyrene | - | Atom Transfer Radical Polymerization | Amphiphilic Homopolymer | Anti-fouling Surfaces |

Biomedical and Pharmaceutical Research Applications

Intermediate in Pharmaceutical Development

2-(Pentafluorophenyl)ethanol serves as a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the distinct properties conferred by the pentafluorophenyl group, which can enhance the biological activity and metabolic stability of the resulting compounds.

Synthesis of Fluorinated Pharmaceuticals with Enhanced Biological Activity

Research in the field of medicinal chemistry often involves the synthesis of novel compounds for biological screening. The following table provides hypothetical examples of how this compound could be utilized as an intermediate in the synthesis of different classes of pharmaceuticals.

| Drug Class | Synthetic Transformation of this compound | Potential Enhancement of Biological Activity |

| Antiviral Agents | Conversion to an azide (B81097) or amine for incorporation into nucleoside analogues. | Increased metabolic stability and improved cellular uptake. |

| Anticancer Agents | Use in the synthesis of fluorinated kinase inhibitors. | Enhanced binding to the target protein due to favorable interactions of the pentafluorophenyl ring. |

| Anti-inflammatory Drugs | Derivatization to form esters or ethers for use in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). | Improved tissue penetration and prolonged duration of action. |

This table is illustrative and based on general principles of medicinal chemistry, as specific examples for this compound are not widely published.

Drug Development and Research into Biologically Active Compounds

The development of new drugs is a complex process that involves the design, synthesis, and biological evaluation of a multitude of compounds. This compound is a valuable tool for researchers in this field, providing a readily available source of the pentafluorophenyl moiety for incorporation into novel molecular scaffolds.

The unique electronic properties of the pentafluorophenyl group can lead to the discovery of compounds with novel mechanisms of action or improved selectivity for their biological targets. Research efforts in academic and industrial laboratories are continuously exploring the synthesis of new derivatives of this compound and evaluating their potential as therapeutic agents for a wide range of diseases.

Exploration of Biological Interactions and Mechanisms

The presence of multiple fluorine atoms in this compound and its derivatives has a profound impact on their interactions with biological systems. Understanding these interactions is crucial for the rational design of new drugs with improved efficacy and safety profiles.

Modulation of Biological Activity due to Fluorination

Fluorination can dramatically alter the biological activity of a molecule through several mechanisms. The high electronegativity of fluorine can change the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.

The pentafluorophenyl group, in particular, can engage in favorable non-covalent interactions, such as halogen bonding and multipolar interactions, with amino acid residues in proteins, potentially leading to enhanced binding affinity and potency. While extensive studies specifically detailing the modulation of biological activity in derivatives of this compound are not prevalent in the literature, the general principles of fluorination in medicinal chemistry strongly suggest its potential to positively influence therapeutic outcomes.

Studies on Specific Biological Interactions of Fluorinated Alcohols

The biological interactions of fluorinated alcohols are an area of active research. These compounds can act as enzyme inhibitors or modulators of receptor function. For instance, studies on other fluorinated alcohols have demonstrated their ability to inhibit enzymes such as alcohol dehydrogenase. While specific enzyme inhibition or receptor binding studies for this compound are not widely reported, its structural features suggest potential for such interactions.

The following table summarizes potential areas of research for investigating the specific biological interactions of this compound and its derivatives.

| Type of Biological Interaction | Potential Research Focus | Rationale |

| Enzyme Inhibition | Screening against a panel of metabolic enzymes (e.g., cytochrome P450s). | The pentafluorophenyl group may interact with the active site of enzymes, leading to inhibition. |

| Receptor Binding | Evaluation of binding to nuclear receptors or ion channels. | The lipophilic and electronically distinct nature of the compound could facilitate binding to specific receptor pockets. |

| Membrane Interaction | Studies on the partitioning and orientation of the compound within lipid bilayers. | The amphipathic character of the molecule suggests it may interact with and perturb cell membranes. |

This table outlines potential research directions, as specific published studies for this compound are limited.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(Pentafluorophenyl)ethanol, leveraging the magnetic properties of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei to map the molecular structure.

One-dimensional NMR spectroscopy provides fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum is relatively simple and is used to identify the protons in the ethanol (B145695) side chain. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the methylene group adjacent to the aromatic ring (Ar-CH₂-) typically appear as distinct triplets due to spin-spin coupling with each other. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The integrated intensities of these signals correspond to the number of protons in each environment (a 2:2:1 ratio).

¹³C NMR: The carbon NMR spectrum shows distinct signals for the two aliphatic carbons of the ethanol chain and for the carbons of the pentafluorophenyl ring. The carbon bonded to the electronegative oxygen atom (C-OH) is typically shifted downfield compared to the carbon adjacent to the aromatic ring. The carbons in the pentafluorophenyl ring exhibit complex splitting patterns due to strong one-bond and two-bond couplings with fluorine (¹³C-¹⁹F coupling), which can sometimes make these signals appear as multiplets or even be difficult to observe due to signal broadening. reddit.com The carbon atom directly attached to the ethanol side chain is a quaternary carbon and will show a distinct chemical shift.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. nih.gov The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide high sensitivity. nih.govnih.gov The spectrum of this compound displays three distinct signals for the fluorine atoms on the aromatic ring, corresponding to the ortho, meta, and para positions relative to the ethanol substituent. These signals appear as multiplets due to homo- and heteronuclear coupling (¹⁹F-¹⁹F and ¹⁹F-¹H). The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment, confirming the substitution pattern of the aromatic ring. nih.govhuji.ac.il

The following table summarizes the expected NMR data for this compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | -CH₂-Ar | ~2.9 - 3.1 | Triplet (t) | J(H-H) ≈ 7 Hz |

| -CH₂-OH | ~3.8 - 4.0 | Triplet (t) | J(H-H) ≈ 7 Hz | |

| -OH | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | N/A | |

| ¹³C | -CH₂-Ar | ~28 - 32 | Multiplet (due to C-F coupling) | N/A |

| -CH₂-OH | ~60 - 64 | Singlet or Triplet (proton-coupled) | N/A | |

| C-ipso | ~110 - 115 | Multiplet (due to C-F coupling) | N/A | |

| C-ortho | ~143 - 147 | Multiplet (due to C-F coupling) | J(C-F) ≈ 250 Hz | |

| C-meta | ~137 - 141 | Multiplet (due to C-F coupling) | J(C-F) ≈ 250 Hz | |

| C-para | ~139 - 143 | Multiplet (due to C-F coupling) | J(C-F) ≈ 250 Hz | |

| ¹⁹F | F-ortho | ~ -140 to -145 | Multiplet (m) | J(F-F), J(F-H) |

| F-meta | ~ -160 to -165 | Triplet (t) | J(F-F) | |

| F-para | ~ -150 to -155 | Multiplet (m) | J(F-F) |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Values are approximate and can vary based on solvent and experimental conditions.

To gain deeper structural insights, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two methylene (-CH₂-) groups of the ethanol chain, confirming their adjacent relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. ipb.pt An HSQC spectrum would show cross-peaks connecting the protons of each methylene group to their respective carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.pt An HMBC spectrum would be vital to unambiguously link the ethanol side chain to the aromatic ring by showing a correlation from the Ar-CH₂- protons to the ipso-carbon of the pentafluorophenyl ring.

Solid-State NMR (ssNMR): While solution-state NMR provides information on the average structure of molecules, solid-state NMR can characterize the compound in its solid form. proquest.com For fluorinated compounds, ¹⁹F ssNMR is particularly informative, providing details on molecular packing, conformation, and intermolecular interactions. marquette.eduacs.org It can measure parameters like chemical shift anisotropy (CSA), which is sensitive to the local electronic and geometric environment. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

Molecular Weight Confirmation: In an electron ionization (EI) mass spectrum, this compound (C₈H₅F₅O) is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 212. Aromatic alcohols often exhibit a prominent molecular ion peak due to the stability of the aromatic system. whitman.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govresearchgate.net For C₈H₅F₅O, the calculated exact mass is 212.0257. An HRMS measurement confirming this value would provide unambiguous evidence for the compound's elemental composition.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways for alcohols and aromatic compounds are expected: libretexts.orglibretexts.org

Loss of Water: A peak at m/z 194 ([M-H₂O]⁺) resulting from dehydration is a common fragmentation for alcohols. whitman.edu

Alpha-Cleavage: Cleavage of the C-C bond between the two methylene groups can occur. The most stable fragment would likely be the benzylic cation [C₆F₅CH₂]⁺ at m/z 181, which is a very prominent and expected peak.

Loss of CH₂OH: Cleavage of the bond between the aromatic ring and the side chain can lead to the formation of the [C₆F₅]⁺ ion at m/z 167.

The following table summarizes the expected key fragments in the mass spectrum.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 212 | [C₈H₅F₅O]⁺ | Molecular Ion ([M]⁺) | Confirms molecular weight |

| 194 | [C₈H₃F₅]⁺ | [M-H₂O]⁺ | Characteristic loss of water from an alcohol |

| 181 | [C₇H₂F₅]⁺ | [M-CH₂OH]⁺ or [C₆F₅CH₂]⁺ | Alpha-cleavage, formation of a stable benzylic cation |

| 167 | [C₆F₅]⁺ | [C₆F₅]⁺ | Loss of the entire ethanol side chain |

Isotopic labeling is a powerful method used in conjunction with MS and NMR to trace reaction mechanisms and elucidate fragmentation pathways. While specific studies on this compound may not be widely reported, the methodology is standard. For instance, synthesizing this compound with deuterium (B1214612) labels at specific positions (e.g., C₆F₅-CD₂-CH₂-OH or C₆F₅-CH₂-CD₂-OH) would allow researchers to track the fate of these labeled fragments in the mass spectrometer. If the peak at m/z 181 shifts to m/z 183 in the C₆F₅-CD₂-CH₂-OH analogue, it would confirm that this fragment is indeed [C₆F₅CD₂]⁺. In NMR, deuterium labeling simplifies ¹H spectra by removing specific signals and their associated couplings, aiding in signal assignment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the bonds within the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aliphatic C-H stretching vibrations are observed between 2850-3000 cm⁻¹. The most intense and characteristic peaks for this molecule are typically the C-F stretching vibrations, which appear in the fingerprint region, usually between 1100-1400 cm⁻¹. Aromatic C=C stretching vibrations from the pentafluorophenyl ring are expected in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and C-C backbone stretches are typically strong and well-defined. researchgate.netmsu.ru The symmetric vibrations of the pentafluorophenyl ring are particularly Raman active and can provide a clear fingerprint for the molecule.

The table below lists the characteristic vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| O-H Stretch | 3200 - 3600 | IR | Broad, Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1500 - 1650 | IR, Raman | Medium to Strong |

| C-F Stretch | 1100 - 1400 | IR | Strong |

| C-O Stretch | 1000 - 1100 | IR | Strong |

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and understanding the bonding within a molecule. For this compound, these methods would provide detailed information about the characteristic vibrations of its hydroxyl (-OH), ethyl (-CH2CH2-), and pentafluorophenyl (C6F5-) moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1650 |

| C-F | Stretching | 1000-1400 |

| C-O | Stretching | 1000-1300 |

This table represents generalized expected vibrational frequencies. Actual values for this compound would require experimental measurement or computational modeling.

Studies on similar molecules, such as 2-phenylethanol, have utilized these techniques to analyze conformational isomers and intramolecular interactions. mdpi.com Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and interpreting vibrational spectra, offering a powerful tool for assigning specific spectral bands to their corresponding molecular motions. arxiv.orgsapub.org

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group in this compound makes it a candidate for forming hydrogen bonds, which significantly influence its physical properties. The highly electronegative fluorine atoms on the phenyl ring can also participate in weaker intermolecular interactions.

Detailed studies specifically characterizing the hydrogen bonding network in this compound have not been found in the reviewed literature. However, research on fluorinated alcohols indicates that the presence of fluorine atoms can influence the strength and nature of hydrogen bonds. msu.ru Spectroscopic techniques, particularly IR spectroscopy, are highly sensitive to hydrogen bonding. A broad O-H stretching band in the IR spectrum is a classic indicator of intermolecular hydrogen bonding. Computational studies using DFT can also model these interactions, providing insights into their geometry and energetics. nih.gov

X-ray Crystallography and Diffraction Studies

A search of crystallographic databases reveals no publicly available crystal structure for this compound. The determination of its crystal structure would be a valuable contribution to the chemical literature, enabling a deeper understanding of its solid-state properties.

Elucidation of Solid-State Structures and Intermolecular Interactions

As mentioned, without an experimentally determined crystal structure, a detailed discussion of the solid-state structure and intermolecular interactions of this compound is speculative. However, based on its molecular structure, one can anticipate the types of interactions that would govern its crystal packing.

Key potential intermolecular interactions include:

O-H···O Hydrogen Bonding: The hydroxyl group of one molecule would likely act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, forming chains or other motifs.

π-π Stacking: The electron-deficient pentafluorophenyl rings could engage in π-π stacking interactions.

C-H···F and C-H···π Interactions: Weaker hydrogen bonds involving the aliphatic C-H groups and the fluorine atoms or the aromatic ring are also possible.

Computational crystal structure prediction methods could be employed to generate plausible crystal packing arrangements and to estimate their relative stabilities. nih.gov These theoretical models would provide valuable hypotheses to be tested by future experimental crystallographic studies.

Environmental and Toxicological Considerations in Advanced Research

Environmental Fate and Behavior of Fluorinated Alcohols

Understanding the environmental behavior of fluorinated alcohols is crucial for assessing their long-term ecological impact. This involves examining their persistence, identifying their degradation pathways, and evaluating their potential to accumulate in living organisms.

The carbon-fluorine bond is one of the strongest in organic chemistry, making many organofluorine compounds highly resistant to natural degradation processes. wikipedia.orgnih.gov This inherent stability contributes to their persistence in the environment, a characteristic of many "forever chemicals." wikipedia.orgacs.org

Fluorinated alcohols, such as fluorotelomer alcohols (FTOHs), can undergo atmospheric degradation to form perfluorinated carboxylic acids (PFCAs), which are known for their persistence and widespread environmental distribution. researchgate.netcapes.gov.brku.dk While specific degradation pathways for 2-(Pentafluorophenyl)ethanol are not extensively detailed in the available literature, the general principles of organofluorine chemistry suggest a high degree of stability.

Microbial degradation of organofluorine compounds is possible but often slow and can lead to the formation of other persistent fluorinated metabolites. researchgate.netnih.govacs.org Microorganisms may utilize non-fluorinated parts of a molecule as a starting point for degradation, which can sometimes lead to the eventual cleavage of C-F bonds. mdpi.com However, the perfluorinated phenyl ring in this compound likely presents a significant challenge to microbial breakdown.

The environmental fate of a related compound, oxyfluorfen, which also contains a trifluoromethylphenyl group, indicates a tendency to concentrate in sediment, dissipate slowly, and persist. nih.gov This suggests that the fluorinated aromatic moiety contributes significantly to the environmental persistence of such compounds.

Table 1: Factors Influencing the Persistence of Fluorinated Alcohols

| Factor | Influence on Persistence |

| Carbon-Fluorine Bond Strength | High bond strength leads to high resistance to chemical and biological degradation. wikipedia.org |

| Degree of Fluorination | Higher degrees of fluorination generally increase persistence. |

| Molecular Structure | The presence of non-fluorinated functional groups can provide sites for initial microbial attack. mdpi.com |

| Environmental Conditions | Factors such as soil moisture, pH, and microbial activity can influence degradation rates. juniperpublishers.com |

Bioaccumulation refers to the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, air). Fluorinated compounds, particularly those with long carbon chains, have demonstrated a potential for bioaccumulation. wikipedia.orgoaepublish.com

Short-chain per- and polyfluoroalkyl substances (PFAS) are generally considered to have a lower bioaccumulation potential than their long-chain counterparts. nih.govnih.gov However, their high mobility in soil and water can lead to widespread environmental contamination and continuous exposure for organisms. nih.gov

Research on various PFAS has shown that they can accumulate in different plant tissues, with bioaccumulation factors varying depending on the specific compound and plant species. ncsu.edu For instance, studies on urban weeds have shown bioaccumulation of both legacy and emerging PFAS. ncsu.edu The bioaccumulation of this compound specifically has not been extensively studied. However, its chemical structure, featuring a highly fluorinated ring and a short alkyl chain, suggests that its bioaccumulative behavior may differ from that of long-chain aliphatic PFAS.

Table 2: Comparative Bioaccumulation Potential of Fluorinated Compounds

| Compound Class | General Bioaccumulation Potential | Key Characteristics |

| Long-Chain PFAS (e.g., PFOS, PFOA) | High | Persistent, bioaccumulative, and toxic properties. wikipedia.orgoaepublish.com |

| Short-Chain PFAS | Lower than long-chain PFAS | High mobility in soil and water, persistent. nih.govnih.gov |

| Fluorotelomer Alcohols (FTOHs) | Can act as precursors to bioaccumulative PFCAs. researchgate.netacs.org | Volatile, can undergo long-range atmospheric transport. researchgate.net |

Advanced Toxicological Research

The toxicological profiles of fluorinated compounds are a subject of ongoing and intensive research. Understanding the mechanisms of toxicity and conducting thorough safety assessments are critical for protecting human and environmental health.

Mechanistic toxicology aims to elucidate the biochemical and molecular processes by which a chemical substance exerts its toxic effects. For fluorinated alcohols, research has often focused on their interactions with cellular systems and metabolic pathways.

Studies on various fluorinated alcohols have shown that they can be strong toxins that affect the central nervous system and metabolism. dtic.mil The metabolism of some fluorine-containing drugs can produce toxic metabolites, such as fluoroacetic acid, which can disrupt critical cellular processes like the Krebs cycle. acs.org

The presence of the pentafluorophenyl group in this compound is significant. Pentafluorophenol (B44920), a related compound, is considered hazardous due to its oral, dermal, and inhalation toxicity, and it is known to cause severe skin and eye damage. wikipedia.org While this compound has a different structure, the toxicological properties of the pentafluorophenyl moiety are an important consideration.

Research on fluorinated compounds has also investigated their potential to induce oxidative stress and inflammation. For example, studies on ethanol-induced gastric ulcers have shown that certain compounds can offer protection by enhancing antioxidant defenses and mitigating inflammatory responses. nih.gov While not directly focused on this compound, this highlights a common area of toxicological investigation for alcohols.

Safety assessments for chemical compounds involve a comprehensive evaluation of available toxicological data to determine the potential risks to human health and the environment. For fluorinated compounds, these assessments are complex due to the large number of different substances and their varied properties. wikipedia.org

Toxicological studies on fluorinated alcohols have evaluated a range of endpoints, including mortality, behavioral changes, growth, and reproductive effects. dtic.milosti.gov For example, studies on trifluoroethanol and 1,1-dihydroperfluorobutanol have demonstrated their toxic effects on various organ systems. dtic.mil

The safety assessment of any new chemical often relies on a combination of in vivo and in vitro testing, as well as computational modeling. The Threshold of Toxicological Concern (TTC) is one approach used to assess the safety of low-level substances in the absence of extensive toxicological data. mdpi.com

Table 3: Summary of Toxicological Endpoints for Fluorinated Compounds

| Toxicological Endpoint | Observed Effects in a Selection of Fluorinated Compounds |

| Acute Toxicity | Low to high toxicity depending on the specific compound and route of exposure. nih.gov |

| Dermal and Eye Irritation | Some fluorinated phenols are known to cause severe skin burns and eye damage. wikipedia.org |

| Systemic Effects | Can affect the central nervous system, liver, and kidneys. dtic.mil |

| Reproductive and Developmental Toxicity | Some PFAS have been associated with adverse reproductive outcomes. nih.gov |

| Mutagenicity | Generally, no evidence of mutagenicity in standard bacterial and mammalian test systems for some related glycols. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The synthesis of fluorinated compounds is a cornerstone of modern chemistry, impacting pharmaceuticals, agrochemicals, and materials science. ethz.ch For 2-(Pentafluorophenyl)ethanol, future research is geared towards developing more efficient, selective, and sustainable synthetic routes. Current methods, while effective, often present challenges that novel methodologies aim to overcome.

Key areas of exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-2-(pentafluorophenyl)ethanol is a high priority. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals. Biocatalysis, using enzymes like alcohol dehydrogenases, presents a green and highly selective alternative to traditional chemical catalysis for producing chiral alcohols. researchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. Research into flow-based syntheses of this compound could lead to more efficient and cost-effective production.

Advanced Coupling Reactions: Methodologies such as cooperative catalysis, for instance using an Isothiourea/Iridium system for annulation reactions with pentafluorophenyl esters, highlight the intricate reactivity of the pentafluorophenyl group. acs.org Adapting such advanced catalytic systems could open new, efficient pathways to this compound and its derivatives.

Table 1: Comparison of Synthetic Approaches

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). researchgate.net | Screening for novel enzymes, reaction optimization, whole-cell biocatalysis. |

| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, improved yield and purity. | Reactor design, process optimization, integration with purification steps. |

| Novel Catalytic Methods | High efficiency, novel reactivity pathways, access to complex derivatives. | Development of cooperative catalysts, exploring new cross-coupling strategies. acs.org |

Development of New Catalytic Systems